2,5-Dibromo-3-chlorobenzoic acid
Overview
Description
2,5-Dibromo-3-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2nd and 5th positions and a chlorine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-chlorobenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-chlorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions.
Another method involves the chlorination of 2,5-dibromobenzoic acid. This reaction can be performed using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine and chlorine atoms can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
2,5-Dibromo-3-chlorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for developing new pharmaceuticals. Its derivatives may exhibit therapeutic properties for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,5-Dibromo-3-chlorobenzoic acid can be compared with other similar compounds, such as:
2,5-Dibromobenzoic acid: Lacks the chlorine atom at the 3rd position, which may affect its reactivity and applications.
3,5-Dibromo-2-chlorobenzoic acid: Similar substitution pattern but different positions of the bromine and chlorine atoms, leading to different chemical properties.
2,3-Dibromo-5-chlorobenzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
2,5-dibromo-3-chlorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKAUGNANWIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301075 | |
Record name | 2,5-Dibromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501009-15-0 | |
Record name | 2,5-Dibromo-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501009-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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